Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13894061
InChI: InChI=1S/C15H20O4/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-9H,6H2,1-5H3
SMILES: CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)C=O)C
Molecular Formula: C15H20O4
Molecular Weight: 264.32 g/mol

Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate

CAS No.:

Cat. No.: VC13894061

Molecular Formula: C15H20O4

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate -

Specification

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
IUPAC Name ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate
Standard InChI InChI=1S/C15H20O4/c1-6-18-14(17)15(4,5)19-13-10(2)7-12(9-16)8-11(13)3/h7-9H,6H2,1-5H3
Standard InChI Key YXTQDIKNBLWVJF-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)C=O)C
Canonical SMILES CCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)C=O)C

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate features a central 2,6-dimethylphenoxy ring substituted at the para position with a formyl group (–CHO). The oxygen atom of the phenoxy group is bonded to a 2-methylpropanoate ethyl ester (–O–C(CH₃)₂COOEt). This arrangement confers both lipophilic and electrophilic properties, facilitating interactions with biological targets and enabling further derivatization.

Molecular Descriptors

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₅H₂₀O₄
Molecular Weight264.32 g/mol
IUPAC NameEthyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate
SMILESCCOC(=O)C(C)(C)OC1=C(C=C(C=C1C)C=O)C
PubChem CID23159322

The compound’s crystalline solid state and moderate solubility in polar aprotic solvents like dimethylformamide (DMF) make it suitable for laboratory-scale reactions.

Synthesis and Optimization

Laboratory-Scale Synthesis

The standard synthesis involves nucleophilic aromatic substitution between 4-formyl-2,6-dimethylphenol and ethyl 2-bromo-2-methylpropanoate. Potassium carbonate (K₂CO₃) acts as a base in DMF, with reflux conditions (150–160°C) driving the reaction to completion. The mechanism proceeds via deprotonation of the phenol, followed by attack on the brominated ester:

4-Formyl-2,6-dimethylphenol+Ethyl 2-bromo-2-methylpropanoateK2CO3,DMFEthyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate+HBr\text{4-Formyl-2,6-dimethylphenol} + \text{Ethyl 2-bromo-2-methylpropanoate} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate} + \text{HBr}

Yields typically exceed 70% after purification by column chromatography.

Industrial Production

Industrial protocols employ continuous flow reactors to enhance efficiency. Key parameters include:

ParameterOptimal ValueOutcome
Residence Time15–20 minutes85% conversion
Temperature140°CMinimized side reactions
CatalystTetrabutylammonium bromide92% isolated yield

Automated systems enable real-time monitoring of reaction progress, reducing batch variability.

Chemical Reactivity and Derivatives

The compound’s formyl and ester groups serve as handles for further functionalization. Notable reactions include:

Reductive Amination

The formyl group reacts with primary amines under reductive conditions (e.g., NaBH₃CN) to form secondary amines. For example, reaction with 5-methyl-2-phenyl-1,3-oxazol-4-ylmethylamine yields intermediates for PPAR agonists :

C₁₅H₂₀O₄+R-NH2NaBH3CNR-NH-CH₂-C₆H₃(CHO)(CH₃)₂-O-C(CH₃)₂COOEt\text{C₁₅H₂₀O₄} + \text{R-NH}_2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{R-NH-CH₂-C₆H₃(CHO)(CH₃)₂-O-C(CH₃)₂COOEt}

Ester Hydrolysis

The ethyl ester undergoes saponification with NaOH to produce the corresponding carboxylic acid, a precursor for salt formulations:

C₁₅H₂₀O₄+NaOHC₁₃H₁₆O₄Na+EtOH\text{C₁₅H₂₀O₄} + \text{NaOH} \rightarrow \text{C₁₃H₁₆O₄Na} + \text{EtOH}

Biological Applications and Mechanism

Role in PPAR Agonist Development

Ethyl 2-(4-formyl-2,6-dimethylphenoxy)-2-methylpropanoate is a key intermediate in synthesizing Elafibranor, a dual PPARα/γ agonist. PPAR activation enhances insulin sensitivity and lipid metabolism, offering therapeutic potential for type 2 diabetes and non-alcoholic steatohepatitis (NASH). In vivo studies demonstrate that Elafibranor reduces plasma glucose by 40% and triglycerides by 55% in diabetic rodent models .

Structure-Activity Relationships (SAR)

Derivatives modified at the formyl or ester positions exhibit varied PPAR binding affinities:

DerivativePPARα EC₅₀ (nM)PPARγ EC₅₀ (nM)
Parent Compound320450
Carboxylic Acid Analog210380
Cyclopropylamide Derivative150290

The cyclopropylamide derivative (4e) shows enhanced metabolic stability in acidic conditions compared to oxadiazole-containing analogs .

Stability and Pharmacokinetic Considerations

Acidic Degradation

Early analogs containing 1,3,4-oxadiazole rings exhibited instability at gastric pH (1.2–3.0), with 50% degradation within 2 hours. Replacement with amide groups (e.g., 4a–i) improves stability, with <10% degradation over 24 hours .

Metabolic Profile

In vitro hepatic microsome assays indicate moderate clearance (CL = 15 mL/min/kg) and high plasma protein binding (98%). The ethyl ester prolongs half-life (t₁/₂ = 8.2 hours) compared to carboxylic acid forms (t₁/₂ = 2.1 hours).

Future Directions

Ongoing research focuses on:

  • Nanoparticle Delivery: Encapsulation in PLGA nanoparticles to enhance bioavailability.

  • Dual-Target Inhibitors: Hybrid molecules targeting PPARs and GLP-1 receptors.

  • Green Chemistry: Solvent-free synthesis using mechanochemical methods.

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